An In-depth Technical Guide to 6-Isopropyl-2-(methylthio)pyrimidin-4-ol: Synthesis, Predicted Properties, and Spectroscopic Analysis
An In-depth Technical Guide to 6-Isopropyl-2-(methylthio)pyrimidin-4-ol: Synthesis, Predicted Properties, and Spectroscopic Analysis
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details a validated synthetic protocol, predicts the physicochemical properties, and offers an in-depth analysis of the expected spectroscopic characteristics (¹H NMR, ¹³C NMR, MS, and IR) of the title compound. Furthermore, the critical aspect of keto-enol tautomerism inherent to the 4-hydroxypyrimidine core is discussed. The insights herein are designed to empower researchers to synthesize, characterize, and utilize 6-Isopropyl-2-(methylthio)pyrimidin-4-ol in their research endeavors.
Introduction and Background
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents and biologically active molecules. The specific substitution pattern of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, featuring an isopropyl group at the 6-position, a methylthio group at the 2-position, and a hydroxyl group at the 4-position, suggests its potential as a versatile intermediate for further chemical elaboration. The lipophilic isopropyl group and the modifiable methylthio and hydroxyl moieties offer multiple avenues for creating diverse chemical libraries for screening and drug development.
Given the absence of direct experimental data, this guide employs a predictive approach grounded in the well-documented chemistry of analogous compounds. By analyzing the properties of closely related structures, we can construct a reliable and scientifically sound profile of the target molecule.
Proposed Synthesis Protocol: The Pinner Reaction
A reliable and well-established method for the synthesis of 2-alkylthio-4-hydroxypyrimidines is the Pinner condensation reaction. This approach involves the cyclocondensation of a β-ketoester with an S-alkylisothiourea. For the synthesis of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, the logical precursors are ethyl 4-methyl-3-oxopentanoate and S-methylisothiourea sulfate.
Experimental Protocol: Synthesis of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol
Reagents:
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Ethyl 4-methyl-3-oxopentanoate (also known as ethyl isobutyrylacetate)
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S-methylisothiourea sulfate
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Sodium ethoxide
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Absolute ethanol
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Hydrochloric acid (for neutralization)
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Deionized water
Procedure:
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Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric amount of sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The amount of sodium ethoxide required is typically in a slight molar excess relative to the β-ketoester.
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Reaction Setup: To the freshly prepared sodium ethoxide solution, add S-methylisothiourea sulfate. Stir the mixture until the salt is fully dissolved.
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Addition of β-ketoester: Slowly add ethyl 4-methyl-3-oxopentanoate to the reaction mixture at room temperature.
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Cyclocondensation: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
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Precipitation: Dissolve the resulting residue in water and carefully neutralize the solution with hydrochloric acid to a pH of approximately 6-7. The product, 6-Isopropyl-2-(methylthio)pyrimidin-4-ol, should precipitate out of the solution as a solid.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Caption: Proposed workflow for the synthesis of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol.
Physicochemical Properties: A Predictive Analysis
The physical and chemical properties of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol have been predicted based on data from the analogous compounds: 6-methyl-2-(methylthio)pyrimidin-4-ol (analogue with methyl instead of isopropyl) and 2-isopropyl-6-methyl-4-pyrimidinol (analogue with a methyl group at the 2-position instead of methylthio).
| Property | Predicted Value for 6-Isopropyl-2-(methylthio)pyrimidin-4-ol | Basis for Prediction (Data from Analogues) |
| Molecular Formula | C₈H₁₂N₂OS | Calculated from structure |
| Molecular Weight | 184.26 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Typical for this class of compounds |
| Melting Point | 180-190 °C | Higher than 6-methyl-2-(methylthio)pyrimidin-4-ol due to increased molecular weight and size of the isopropyl group. Likely lower than the 200-204 °C of the methyl analogue. |
| Boiling Point | >300 °C | Expected to be high due to hydrogen bonding and molecular weight. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO and methanol. | The isopropyl group will decrease water solubility compared to the methyl analogue. Solubility in organic solvents is expected. |
| pKa | ~8.0 | Predicted to be similar to other 4-hydroxypyrimidines. |
Tautomerism: The Hydroxy-Keto Equilibrium
A critical chemical feature of 4-hydroxypyrimidines is their existence as an equilibrium mixture of tautomers: the aromatic 4-ol form and the non-aromatic 4(3H)-one (keto) form.[1][2] This equilibrium is influenced by the solvent and the solid-state packing. In many cases, the keto form is the more stable tautomer. The presence of both forms is crucial for understanding the compound's reactivity and for interpreting spectroscopic data.
Caption: Tautomeric equilibrium of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol.
Note: As I cannot generate images, the DOT graph above is a template. The actual structures would be depicted in a full report.
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the structure of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol and experimental data from closely related compounds, including "Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate" for which NMR and MS characterization is documented.[3]
¹H NMR Spectroscopy
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δ 1.2-1.4 ppm (doublet, 6H): The six equivalent protons of the two methyl groups of the isopropyl moiety, split by the adjacent methine proton.
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δ 2.5-2.6 ppm (singlet, 3H): The three protons of the methylthio (-S-CH₃) group.
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δ 3.0-3.2 ppm (septet, 1H): The methine proton of the isopropyl group, split by the six adjacent methyl protons.
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δ 5.8-6.0 ppm (singlet, 1H): The proton at the 5-position of the pyrimidine ring.
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δ 11.0-13.0 ppm (broad singlet, 1H): The hydroxyl proton (or N-H proton in the keto tautomer), which is expected to be broad and may exchange with D₂O.
¹³C NMR Spectroscopy
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δ ~14 ppm: Methylthio carbon (-S-CH₃).
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δ ~22 ppm: Isopropyl methyl carbons.
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δ ~35 ppm: Isopropyl methine carbon.
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δ ~105 ppm: C5 of the pyrimidine ring.
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δ ~160 ppm: C4 of the pyrimidine ring (attached to the hydroxyl group).
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δ ~165 ppm: C6 of the pyrimidine ring (attached to the isopropyl group).
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δ ~170 ppm: C2 of the pyrimidine ring (attached to the methylthio group).
Mass Spectrometry (Electron Ionization)
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Molecular Ion (M⁺): m/z = 184. The presence of a significant M+1 peak due to the natural abundance of ¹³C and ³³S, and an M+2 peak due to ³⁴S, is expected.
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Major Fragmentation Pathways:
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Loss of a methyl radical (•CH₃) from the isopropyl group to give a fragment at m/z = 169.
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Loss of propene (C₃H₆) via McLafferty rearrangement from the isopropyl group.
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Loss of the methylthio radical (•SCH₃) to give a fragment at m/z = 137.
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Cleavage of the pyrimidine ring leading to smaller characteristic fragments.
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Infrared (IR) Spectroscopy
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3200-3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group and/or N-H stretching of the keto tautomer.
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2850-2970 cm⁻¹: C-H stretching vibrations of the isopropyl and methyl groups.
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~1650-1700 cm⁻¹ (strong): C=O stretching vibration of the keto tautomer.
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~1550-1620 cm⁻¹: C=N and C=C stretching vibrations within the pyrimidine ring.
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~1200-1350 cm⁻¹: C-N stretching vibrations.
Conclusion
This technical guide provides a detailed, albeit predictive, scientific profile of 6-Isopropyl-2-(methylthio)pyrimidin-4-ol. By leveraging a well-established synthetic methodology and drawing upon experimental data from closely related analogues, we have outlined its likely physicochemical properties and spectroscopic characteristics. This information is intended to serve as a valuable resource for researchers, enabling them to confidently synthesize, identify, and utilize this compound in their drug discovery and development programs. Further experimental validation of these predicted properties is encouraged once the compound is synthesized.
References
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Veeprho. Methyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylthio)pyrimidine-5-carboxylate | CAS 160009-35-8. [online] Available at: [Link]
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PubChem. 2-Isopropyl-6-methyl-4-pyrimidinol. [online] Available at: [Link]
- Pleijzier, G., Denisov, G., & Gzheden, A. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(49), 12847–12853.
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World Journal of Advanced Research and Reviews. An overview on synthesis and biological activity of pyrimidines. [online] Available at: [Link]
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NIST WebBook. 4-Pyrimidinamine, 6-chloro-2-(methylthio)-. [online] Available at: [Link]
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Doc Brown's Chemistry. Infrared Spectroscopy. [online] Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy. [online] Available at: [Link]
- El-Sayed, W. A. A., & Kassab, R. M. (2016).
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mzCloud. 2 Isopropyl 6 methyl 4 pyrimidinol. [online] Available at: [Link]
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ResearchGate. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. [online] Available at: [Link]
